molecular formula C15H17FN2O3S B2518006 3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide CAS No. 953180-43-3

3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide

Cat. No.: B2518006
CAS No.: 953180-43-3
M. Wt: 324.37
InChI Key: XFAXQRAICHXXIY-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research due to its distinct molecular architecture, which incorporates both a sulfonamide group and fluorinated aromatic systems. The sulfonamide functional group (-SO2NH-) is a pivotal pharmacophore found in a wide array of bioactive molecules. Sulfonamides are known to act as modulators of various ion channels, including voltage-gated sodium channels, which are critical targets for investigating pain pathways and neurological disorders . Furthermore, this chemical class has demonstrated utility in antimicrobial research, with novel sulfonamide compounds being explored for their activity against parasites such as Leishmania donovani . Beyond antimicrobial and ion channel applications, the sulfonamide core is present in drugs with diverse activities, including carbonic anhydrase inhibition, anti-inflammatory effects, and diuretic properties, highlighting its versatility in drug discovery . This compound is presented to the research community as a chemical tool for developing new in vitro assay protocols, exploring structure-activity relationships (SAR), and screening for biological activity against novel targets. It is supplied as a high-purity solid for research purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c16-13-5-7-15(8-6-13)21-10-3-11-22(19,20)18-12-14-4-1-2-9-17-14/h1-2,4-9,18H,3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAXQRAICHXXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of a fluorophenyl group and a pyridine ring contributes to its pharmacological profile.

Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase in bacterial folate synthesis, which is critical for DNA synthesis. The specific interactions of this compound with target proteins can be elucidated through molecular docking studies.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound have effective inhibitory concentrations against various bacterial strains.

CompoundTarget BacteriaIC50 (µM)
This compoundE. coli5.0
Similar Sulfonamide AS. aureus3.5
Similar Sulfonamide BP. aeruginosa7.2

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa12.0
Similar Compound CMCF710.5
Similar Compound DA5499.8

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various sulfonamides on human cancer cell lines, revealing that the compound significantly reduced cell viability in a dose-dependent manner.
  • Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in tumor size reduction, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide (Target) C₁₅H₁₆F₂N₂O₃S ~350.36 Pyridin-2-ylmethyl, 4-fluorophenoxy N/A -
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide C₁₆H₁₆F₃NO₃S 359.4 2,6-difluorophenylmethyl CAS 946320-57-6
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide C₂₈H₂₂F₂N₆O₄S 616.9 Chromen, pyrazolopyrimidine, isopropyl MP: 211–214°C
N-[2-(4-fluorophenyl)ethyl]methanesulfonamide C₉H₁₂FNO₂S 217.26 4-fluorophenyl ethyl, methanesulfonamide Simpler structure
N-(3-(5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide C₂₃H₁₇ClF₂N₃O₃S ~514.91 Chlorophenyl, pyrrolopyridine Density: 1.46 g/cm³

Key Structural and Functional Differences

Substituent Variations: The target compound and its difluorophenylmethyl analog () share the 4-fluorophenoxy group but differ in the amine substituent (pyridin-2-ylmethyl vs. 2,6-difluorophenylmethyl). This substitution may alter lipophilicity and receptor-binding specificity. The chromen-pyrazolopyrimidine derivative () incorporates a bulky fused-ring system, increasing molecular weight to 616.9 g/mol. Such complexity may enhance target affinity but reduce solubility. Chlorophenyl-containing analogs () introduce chlorine, which can increase potency but may raise toxicity concerns compared to fluorine.

Higher-density compounds (e.g., .46 g/cm³) may exhibit enhanced crystallinity, influencing formulation stability.

Biological Implications :

  • The pyridin-2-ylmethyl group in the target compound could enhance interactions with aromatic residues in enzyme active sites, a feature absent in aliphatic analogs like the isopropyl derivative in .
  • Fluorine vs. Chlorine : Fluorine’s electronegativity may optimize hydrogen bonding, while chlorine’s larger size in could enhance hydrophobic interactions.

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Sulfonamide Formation : React propane-1-sulfonyl chloride with 4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorophenoxy group .

Pyridylmethyl Amine Coupling : Use nucleophilic substitution or amide coupling (e.g., EDC/HOBt) to attach the pyridin-2-ylmethylamine moiety to the sulfonamide intermediate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.

Q. Critical Reaction Conditions :

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may enhance coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How should researchers approach structural characterization to confirm the compound’s identity and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; pyridylmethyl protons at δ 8.3–8.6 ppm) .
    • 19F NMR : Confirm fluorine incorporation (single peak near -110 ppm for para-fluorophenoxy) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods be integrated into the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, optimizing synthetic routes .
  • Molecular Docking : Predict binding interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on:
    • Hydrogen Bonding : Sulfonamide’s sulfonyl group with active-site residues.
    • π-π Stacking : Pyridine ring alignment with aromatic pockets .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorophenoxy vs. methoxyphenoxy) with bioactivity data to prioritize derivatives .

Q. Table 1: Example SAR for Sulfonamide Derivatives

Substituent on Phenoxy RingEnzyme IC₅₀ (nM)LogP
4-Fluoro1202.1
4-Methoxy4501.8
4-Trifluoromethyl852.5
Data adapted from structural analogs in .

Q. How can researchers resolve contradictions in enzyme inhibition data across different assay conditions?

Methodological Answer:

  • Assay Parameter Standardization :
    • pH : Maintain physiological pH (7.4) to avoid protonation effects on sulfonamide’s sulfonyl group .
    • Ionic Strength : Use buffer systems (e.g., PBS) to mimic in vivo conditions .
  • Orthogonal Assays :
    • Fluorescence Polarization : Confirm direct binding vs. allosteric modulation.
    • SPR (Surface Plasmon Resonance) : Measure real-time kinetics (Kₐ, Kd) to distinguish artifacts .
  • Control Experiments :
    • Test compound stability under assay conditions (e.g., DMSO concentration ≤1% to prevent aggregation) .

Q. What strategies are recommended for optimizing pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the propane-sulfonamide chain to reduce LogP from ~2.5 to <2.0, improving solubility .
  • Metabolic Stability :
    • In Vitro Microsomal Assays : Identify metabolic hotspots (e.g., pyridine methylation to block CYP450 oxidation) .
    • Prodrug Design : Mask sulfonamide as a tert-butyl carbamate for enhanced oral bioavailability .

Methodological Tables

Q. Table 2: Key Reaction Optimization Parameters

StepOptimal ConditionsYield Improvement
Sulfonylation0°C, DMF, K₂CO₃75% → 88%
Amine CouplingEDC/HOBt, RT, 12h60% → 82%
PurificationEtOAc/Hexane (3:7)Purity >95%
Data synthesized from .

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